molecular formula C13H15NO B2822857 4-(o-Tolyl)tetrahydropyran-4-carbonitrile CAS No. 3648-76-8

4-(o-Tolyl)tetrahydropyran-4-carbonitrile

Cat. No.: B2822857
CAS No.: 3648-76-8
M. Wt: 201.269
InChI Key: ZLRMKWPREAHUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(o-Tolyl)tetrahydropyran-4-carbonitrile is a chemical compound with the molecular formula C13H15NO. It is characterized by a tetrahydropyran ring substituted with an o-tolyl group and a carbonitrile group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolyl)tetrahydropyran-4-carbonitrile typically involves the reaction of o-tolyl-substituted aldehydes with tetrahydropyran derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the tetrahydropyran ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-(o-Tolyl)tetrahydropyran-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized tetrahydropyran derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

4-(o-Tolyl)tetrahydropyran-4-carbonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(o-Tolyl)tetrahydropyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(p-Tolyl)tetrahydropyran-4-carbonitrile
  • 4-(m-Tolyl)tetrahydropyran-4-carbonitrile
  • 4-Phenyl-tetrahydropyran-4-carbonitrile

Uniqueness

4-(o-Tolyl)tetrahydropyran-4-carbonitrile is unique due to the position of the tolyl group, which influences its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its para and meta counterparts .

Properties

IUPAC Name

4-(2-methylphenyl)oxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRMKWPREAHUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.